Cas no 23676-08-6 (Methyl 4-Ethyloxybenzoate)

Methyl 4-Ethyloxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-ethoxybenzoate
- 4-ETHOXYBENZOIC ACID METHYL ESTER
- BENZOIC ACID, 4-ETHOXY-, METHYL ESTER
- METHYL P-ETHOXY BENZOATE
- P-ETHOXY BENZOIC ACID METHYL ESTER
- RARECHEM AL BF 0088
- 4-Ethoxybenzoesαuremethylester
- 4-Aethoxy-benzoesaeure-methylester
- 4-Ethoxybenzoesaeure-methylester
- 4-methoxybenzoic acid ethyl ester
- METHYL-p-ETHOXY BENZOATE
- p-Aethoxy-benzoesaeure-methylester
- AB11781
- AKOS000269699
- AS-63084
- Methyl 4-Ethyloxybenzoate
- NSC 8378
- NSC8378
- AI3-20348
- M2738
- A816839
- 4-Ethoxybenzoic acid, methyl ester
- Methyl4-ethoxybenzoate
- EINECS 245-817-5
- FT-0628634
- SY078792
- W-107388
- NS00027469
- CS-W017204
- SCHEMBL204175
- AI3 20348
- AI320348
- MFCD00017264
- AI320348AI3-20348
- NSC-8378
- DTXSID50178344
- 4-Ethoxy-benzoic acid methyl ester
- 23676-08-6
- Methyl p-ethoxybenzoate
- DB-046216
- STK446997
- Methyl p-Ethoxybenzoate; NSC 8378; p-Ethoxy-,methyl-benzoic Acid Ester
- DTXCID80100835
-
- MDL: MFCD00017264
- インチ: 1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
- InChIKey: RNHXTCZZACTEMK-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)C(=O)OC
- BRN: 2691838
計算された属性
- せいみつぶんしりょう: 180.07900
- どういたいしつりょう: 180.078644
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.1272 (rough estimate)
- ゆうかいてん: 36-38 ºC
- ふってん: 160°C 20mm
- フラッシュポイント: 160°C/20mm
- 屈折率: 1.5160 (estimate)
- すいようせい: Soluble in alcohol and ether. Insoluble in water.
- PSA: 35.53000
- LogP: 1.87190
- ようかいせい: 未確定
Methyl 4-Ethyloxybenzoate セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
Methyl 4-Ethyloxybenzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 4-Ethyloxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17980-100g |
Methyl 4-ethoxybenzoate, 98% |
23676-08-6 | 98% | 100g |
¥3631.00 | 2023-03-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029461-100g |
Methyl 4-Ethyloxybenzoate |
23676-08-6 | 98% | 100g |
¥2324 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026755-5g |
Methyl 4-ethoxybenzoate |
23676-08-6 | 98% | 5g |
¥174 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026755-10g |
Methyl 4-ethoxybenzoate |
23676-08-6 | 98% | 10g |
¥289 | 2023-04-14 | |
Chemenu | CM157010-500g |
methyl 4-ethoxybenzoate |
23676-08-6 | 95% | 500g |
$499 | 2021-06-17 | |
TRC | M265105-100mg |
Methyl 4-Ethyloxybenzoate |
23676-08-6 | 100mg |
$ 64.00 | 2023-09-07 | ||
TRC | M265105-5g |
Methyl 4-Ethyloxybenzoate |
23676-08-6 | 5g |
$701.00 | 2023-05-18 | ||
TRC | M265105-1g |
Methyl 4-Ethyloxybenzoate |
23676-08-6 | 1g |
$ 150.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D747116-100g |
Benzoic acid, 4-ethoxy-, methyl ester |
23676-08-6 | 98+% | 100g |
$180 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M137124-5g |
Methyl 4-Ethyloxybenzoate |
23676-08-6 | 98% | 5g |
¥120.90 | 2023-09-02 |
Methyl 4-Ethyloxybenzoate 関連文献
-
Jennifer J. Lee,Gerald R. Pollock III,Donald Mitchell,Lindsay Kasuga,George A. Kraus RSC Adv. 2014 4 45657
Methyl 4-Ethyloxybenzoateに関する追加情報
Methyl 4-Ethyloxybenzoate (CAS No. 23676-08-6): A Comprehensive Overview
Methyl 4-Ethyloxybenzoate, chemically identified by the CAS number 23676-08-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its unique structural properties and potential applications in various chemical and biological contexts.
The molecular structure of Methyl 4-Ethyloxybenzoate consists of a benzoate core substituted with an ethoxy group at the para position relative to the methyl ester. This specific arrangement imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry. The presence of both the ester and ether functionalities allows for diverse chemical modifications, which are explored in contemporary research.
In recent years, Methyl 4-Ethyloxybenzoate has been investigated for its potential role in the development of novel pharmaceutical agents. Its aromatic ring system and substituent patterns suggest possible interactions with biological targets, such as enzymes and receptors. Researchers have been particularly interested in its derivatives as candidates for anti-inflammatory and analgesic therapies. The compound's ability to undergo further functionalization makes it a versatile building block for drug discovery programs.
One of the most compelling aspects of Methyl 4-Ethyloxybenzoate is its utility in the synthesis of more complex molecules. The benzoate moiety is a common pharmacophore found in many active pharmaceutical ingredients (APIs), and its modification can lead to compounds with enhanced pharmacological properties. For instance, studies have demonstrated that derivatives of Methyl 4-Ethyloxybenzoate exhibit promising activity in models of oxidative stress and neurodegeneration. These findings highlight the compound's potential as a precursor for therapeutic agents targeting neurological disorders.
The chemical reactivity of Methyl 4-Ethyloxybenzoate also makes it relevant in materials science applications. Its ability to form stable complexes with other molecules has been exploited in the development of functional materials, such as liquid crystals and organic semiconductors. The ethoxy group, in particular, contributes to solubility and compatibility with various polymer matrices, facilitating its use in advanced material formulations.
From an industrial perspective, the production of Methyl 4-Ethyloxybenzoate is well-established, with multiple synthetic routes available depending on the desired scale and purity requirements. Common methods involve the esterification of 4-ethoxybenzoic acid or nucleophilic substitution reactions on appropriately substituted precursors. These processes are optimized for efficiency and environmental sustainability, aligning with modern green chemistry principles.
The safety profile of Methyl 4-Ethyloxybenzoate is another critical consideration. While not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure workplace safety. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, and storage should be conducted in a cool, dry environment away from direct sunlight.
Recent advancements in analytical chemistry have improved our ability to characterize Methyl 4-Ethyloxybenzoate with high precision. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity. These methods are essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
The future directions for research on Methyl 4-Ethyloxybenzoate are multifaceted. Ongoing studies aim to uncover new synthetic pathways that enhance yield and reduce waste, while also exploring novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to practical applications across multiple sectors.
In conclusion, Methyl 4-Ethyloxybenzoate (CAS No. 23676-08-6) is a compound with broad utility in chemical synthesis, pharmaceutical development, and materials science. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop new molecules with therapeutic or functional properties. As our understanding of its potential continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.
23676-08-6 (Methyl 4-Ethyloxybenzoate) 関連製品
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